3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid
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Overview
Description
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H8ClF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Salt-Forming Reaction: The initial step involves a salt-forming reaction using a crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent.
Etherification: The intermediate product undergoes etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: The final step involves acidification of the etherate to obtain the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and efficiency. The use of continuous flow reactors has been explored to improve the nitration process, which is a key step in the synthesis. This method allows for better control over reaction parameters, leading to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids are commonly used for nitration reactions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, plastics, and herbicides.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming hydrogen bonds and lowering the pKa of the molecule . This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A herbicide that shares a similar structure and is used to control broadleaf weeds.
Fluoroglycofenethyl: Another herbicide with similar chemical properties and applications.
Fomesafen: A diphenyl ether herbicide used in soybean fields.
Uniqueness
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various industrial and research applications.
Properties
CAS No. |
89931-32-8 |
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Molecular Formula |
C14H8ClF3O3 |
Molecular Weight |
316.66 g/mol |
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-10(14(16,17)18)5-2-6-11(12)21-9-4-1-3-8(7-9)13(19)20/h1-7H,(H,19,20) |
InChI Key |
AZEORQADXNZBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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